molecular formula C23H18F3N5O3S B2847698 2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide CAS No. 2097937-93-2

2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide

Cat. No. B2847698
CAS RN: 2097937-93-2
M. Wt: 501.48
InChI Key: MLOUOFKVMLKTJS-UHFFFAOYSA-N
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Description

2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H18F3N5O3S and its molecular weight is 501.48. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds related to 2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide have shown potential in antitumor activity. Specifically, derivatives of pyrazole have been synthesized and evaluated for their efficacy against tumors. For example, Alqasoumi et al. (2009) reported the synthesis of novel acetamide, pyrrole, and pyrazole derivatives, highlighting compound 4's effectiveness in surpassing the reference drug doxorubicin in antitumor activity (Alqasoumi et al., 2009).

Antipsychotic Potential

Derivatives of this compound have also been found to exhibit antipsychotic-like properties in behavioral animal tests. For instance, Wise et al. (1987) discovered that compound 1, a related acetamide, demonstrated an antipsychotic-like profile without interacting with dopamine receptors, a common mechanism in clinically available antipsychotic agents. This suggests potential applications in developing new antipsychotic medications (Wise et al., 1987).

Radiolabeled Compounds for Neurodegenerative Disorders

In the field of neuroimaging, specifically related to neurodegenerative disorders, derivatives of this compound have been used to develop radiolabeled compounds. Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted derivatives, finding high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). This suggests potential application in imaging of PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antimicrobial Activity

The chemical structure of this compound also lends itself to antimicrobial applications. For example, Badiger et al. (2013) synthesized derivatives with a sulfonamide moiety and evaluated their antimicrobial activity against both Gram-negative and Gram-positive bacteria. This suggests potential use in developing new antimicrobial agents (Badiger et al., 2013).

Anti-Inflammatory Activity

Furthermore, derivatives of this compound have been explored for their anti-inflammatory properties. Sunder et al. (2013) synthesized derivatives and assessed their anti-inflammatory activity, with some showing significant results. This indicates potential in developing anti-inflammatory medications (Sunder et al., 2013).

properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(3-fluoroanilino)pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5O3S/c24-14-5-4-6-15(11-14)29-23-21(35(33,34)17-7-2-1-3-8-17)22(27)31(30-23)13-20(32)28-16-9-10-18(25)19(26)12-16/h1-12H,13,27H2,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOUOFKVMLKTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NC4=CC(=C(C=C4)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.